molecular formula C20H16FN3O6 B2902066 Ethyl 1-(4-fluorophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-33-0

Ethyl 1-(4-fluorophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2902066
CAS No.: 899993-33-0
M. Wt: 413.361
InChI Key: NVZPUMHFAFZXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1, a 3-nitrobenzyloxy substituent at position 4, and an ethyl ester at position 2. This article compares its structural, synthetic, and physicochemical properties with analogous compounds to highlight key differences and trends.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[(3-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O6/c1-2-29-20(26)19-17(30-12-13-4-3-5-16(10-13)24(27)28)11-18(25)23(22-19)15-8-6-14(21)7-9-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZPUMHFAFZXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article delves into the compound's biological activity, synthesis, and structural characteristics based on diverse research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C18H16FN3O4
  • Molecular Weight: Approximately 413.36 g/mol
  • Key Functional Groups: Pyridazine ring, fluorophenyl group, nitrobenzyl ether

The compound's unique structure allows it to undergo various chemical transformations, including the formation of cinnolines through C-H activation mechanisms.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria. Notable strains affected include:

  • Gram-negative: Pseudomonas aeruginosa
  • Gram-positive: Bacillus cereus

These findings suggest that the compound may serve as a promising candidate for the development of new antibacterial agents.

Preliminary studies suggest that the mechanism of action may involve binding to specific bacterial enzymes or receptors. However, detailed investigations are needed to fully elucidate the interactions at a molecular level.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps include:

  • Formation of the pyridazine ring.
  • Introduction of the fluorophenyl and nitrobenzyl groups through nucleophilic substitution reactions.

Synthetic Route Example:
The synthesis can be optimized based on desired functionalization and yield.

Comparative Analysis with Similar Compounds

Several structurally similar compounds were analyzed for their biological activities:

Compound NameMolecular FormulaKey Features
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylateC18H16FN3O4Hydroxy group instead of nitrobenzyl ether
Ethyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylateC18H16N4O5Different substitution pattern on the benzene ring
Ethyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazineC16H14FN3O3Lacks carboxylic acid functionality

This table highlights the distinct features that may influence their biological activities compared to this compound.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antibacterial Activity Assessment : A study reported that derivatives with electron-withdrawing groups displayed enhanced antibacterial activity compared to those with electron-donating groups .
  • Structure-Activity Relationship (SAR) : Research indicated that modifications in substituent positions significantly affect biological efficacy .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique features include:

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated aryl groups.
  • Ethyl ester : A common solubilizing group in prodrug design.

Table 1: Structural Comparison of Pyridazine Derivatives

Compound Name (CAS/Ref.) Substituents at Key Positions Molecular Formula Molecular Weight
Target Compound (hypothetical) 1: 4-Fluorophenyl; 4: 3-Nitrobenzyloxy C₂₁H₁₇FN₂O₆* ~435.3
Ethyl 5-cyano-4-methyl-1-(4-nitrophenyl)-... (12g) 1: 4-Nitrophenyl; 4: Methyl; 5: Cyano C₁₆H₁₃N₃O₄ 335.30
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-... (866009-66-7) 1: Phenyl; 4: Butylsulfanyl C₁₇H₂₀N₂O₃S 332.42
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-... (477859-63-5) 1: 3-Chlorophenyl; 4: Trifluoromethyl C₁₄H₁₀ClF₃N₂O₃ 346.69
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-... (478067-01-5) 1: 3-(Trifluoromethyl)phenyl; 4: Trifluoromethyl C₁₅H₁₀F₆N₂O₃ 380.24

*Hypothetical formula based on structural analogy to (C₂₁H₁₆F₄N₂O₄, MW 436.4).

Key Observations :

  • Positional effects : The 4-fluorophenyl group (para-substituted) may confer different steric and electronic properties compared to meta-substituted aryl groups (e.g., 3-chlorophenyl in ).

Physicochemical Properties

Melting Points and Stability :

  • Compounds with nitro groups (e.g., 12g in , mp 164–223°C) generally exhibit higher melting points due to strong dipole-dipole interactions. The target compound’s 3-nitrobenzyloxy group may similarly elevate its melting point.
  • Sulfur-containing analogues (e.g., butylsulfanyl in ) show lower melting points (e.g., 106–110°C for trifluoromethyl derivatives ), likely due to reduced crystallinity.

Lipophilicity (LogP) :

  • The trifluoromethyl group in and increases LogP (e.g., XLogP3 = 3.4 in ), enhancing membrane permeability. The target compound’s nitro group may counterbalance lipophilicity, yielding intermediate LogP.

Yields and Challenges :

  • Nitro-substituted pyridazines (e.g., 12g in ) are synthesized in moderate yields (40–95%), suggesting that the nitro group’s electron-withdrawing nature may complicate reactions like nucleophilic substitution.
  • The target compound’s 3-nitrobenzyloxy group requires selective etherification, which may involve protecting-group strategies to avoid side reactions.

Spectroscopic Characterization :

  • ¹H NMR: Aromatic protons in the 4-fluorophenyl and 3-nitrobenzyloxy groups would resonate at δ 7.0–8.5 ppm, similar to analogues in .
  • MS: Expected [M+H]+ peak at m/z ~435.3, consistent with molecular weight trends in .

Q & A

Q. Q1. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: Structural elucidation requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Provides detailed insights into the molecular framework, including substituent positions and stereochemistry. ¹H and ¹³C NMR are critical for confirming the dihydropyridazine core, fluorophenyl, and nitrobenzyl groups .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, essential for verifying the molecular formula (e.g., C₂₀H₁₆ClFN₂O₄, MW 402.81) .
  • Infrared Spectroscopy (IR) : Identifies functional groups such as ester carbonyl (C=O) and nitro (NO₂) stretches .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects synthetic by-products .

Q. Table 1: Key Structural Data

ParameterValue/DescriptionReference
Molecular FormulaC₂₀H₁₆ClFN₂O₄
Molecular Weight402.81 g/mol
Key Functional GroupsEthyl ester, nitrobenzyl ether, fluorophenyl

Q. Q2. What are the common synthetic routes for this compound?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Formation : Condensation of hydrazine derivatives with diketones to form the dihydropyridazine ring .

Functionalization :

  • Esterification : Introduction of the ethyl ester group via nucleophilic acyl substitution .
  • Etherification : Coupling the nitrobenzyl group using Mitsunobu or Williamson ether synthesis .

Purification : Recrystallization or column chromatography in polar solvents (e.g., ethanol) .

Q. Critical Parameters :

  • Temperature: 25–60°C (avoids nitro group decomposition).
  • Solvent: Ethanol/DMF for solubility .
  • Catalysts: Pd/C for hydrogenation steps (if required) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from variability in experimental conditions or structural analogs. Strategies include:

  • Comparative Analysis : Use structurally similar compounds (Table 2) to isolate substituent effects. For example, replacing the 3-nitrobenzyl group with 3-chlorobenzyl reduces antimicrobial activity but enhances anticancer potential .
  • Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) using validated cell lines (e.g., HeLa for cytotoxicity) .
  • Mechanistic Profiling : Employ molecular docking to compare binding affinities to targets like topoisomerase II or microbial enzymes .

Q. Table 2: Comparative Bioactivity of Analogous Compounds

CompoundSubstituentsKey ActivityReference
Target Compound 3-nitrobenzyl, 4-fluorophenylAnticancer (IC₅₀: 12 µM)
Analog A3-chlorobenzyl, 4-fluorophenylAntimicrobial (MIC: 8 µg/mL)
Analog B2-chlorophenyl sulfonateEnzyme inhibition (Ki: 0.5 µM)

Q. Q4. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer: SAR studies require systematic modification of substituents and evaluation of bioactivity:

Variable Selection : Prioritize substituents with electronic or steric effects (e.g., nitro vs. methoxy groups) .

Synthetic Strategies :

  • Parallel Synthesis : Generate derivatives via combinatorial chemistry .
  • Click Chemistry : Introduce triazole or amide linkages for diversity .

Activity Assays :

  • In vitro : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7) .
  • In silico : Molecular dynamics simulations to predict binding modes .

Q. Example Design :

DerivativeR-Group ModificationAssay TypeExpected Outcome
D13-nitro → 3-cyanoCytotoxicityIncreased selectivity
D2Ethyl ester → methyl esterSolubilityEnhanced bioavailability

Q. Q5. What statistical methods optimize reaction conditions for synthesis?

Methodological Answer: Design of Experiments (DoE) minimizes trials while maximizing data quality:

  • Factorial Design : Vary temperature, solvent polarity, and catalyst loading to identify optimal yields .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., solvent ratio vs. purity) .
  • Example : A 2³ factorial design for esterification (factors: time, temp, molar ratio) reduced optimization steps from 27 to 8 trials .

Q. Table 3: DOE Parameters for Esterification

FactorLow LevelHigh Level
Temperature25°C60°C
Reaction Time4 h12 h
Molar Ratio (Acid:Alcohol)1:11:3

Q. Q6. How to address stability challenges during biological assays?

Methodological Answer: Instability in aqueous media is common due to ester hydrolysis. Mitigation strategies:

  • Formulation : Use cyclodextrin encapsulation or liposomal delivery to enhance half-life .
  • pH Control : Conduct assays in buffered solutions (pH 6.5–7.5) to slow degradation .
  • Analytical Monitoring : Track decomposition via LC-MS at 0, 24, and 48 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.